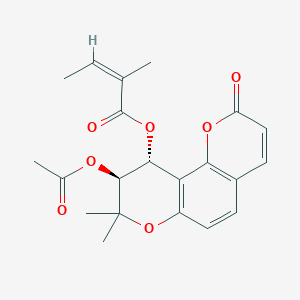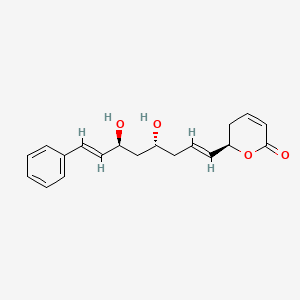
2'-Chloro-4'-fluoroacetophenone
Overview
Description
2’-Chloro-4’-fluoroacetophenone, also known as 2-Chloro-1-(4-fluorophenyl)ethanone, is a chemical compound with the molecular formula C8H6ClFO . It is commonly used in laboratory settings .
Synthesis Analysis
The synthesis of 2’-Chloro-4’-fluoroacetophenone involves the condensation of N-methyl-4-(methylthio)benzamidine . It has also been used in the synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone . A patent describes a method involving the addition of chloracetyl chloride to fluorobenzene and ionic liquid .Molecular Structure Analysis
The molecular weight of 2’-Chloro-4’-fluoroacetophenone is 172.58 . Its linear formula is FC6H4COCH2Cl .Chemical Reactions Analysis
2’-Chloro-4’-fluoroacetophenone undergoes various reactions. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . It is also used in the synthesis of S-(phenacyl)glutathiones and 2-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)ethanone .Physical and Chemical Properties Analysis
2’-Chloro-4’-fluoroacetophenone is a solid at 20°C . It has a melting point of 47-50°C and a boiling point of 247°C . It is insoluble in water .Scientific Research Applications
Polymer-Supported Reagents in Synthesis
2'-Chloro-4'-fluoroacetophenone is utilized in educational settings to demonstrate the utility of solid-phase reagents in organic synthesis. An experiment involving the conversion of 2-bromoacetophenone to 2-fluoroacetophenone using a solid-phase nucleophilic fluorine source introduces students to NMR-active nuclei and the unique uses of fluorine in molecular design (Pohl & Schwarz, 2008).
Insecticidal Activities
Compounds related to this compound, specifically 2-methylthio-4'-fluoroacetophenone oxime ethers, have been synthesized and shown notable insecticidal activity against pests. One such compound demonstrated effectiveness exceeding commercial insecticides (Liu et al., 2005).
Fluorination in Organic Synthesis
The fluorination of acetophenones, including derivatives of this compound, has been studied. Various methods for synthesizing para-substituted α-fluoroacetophenones, using different fluorination techniques, highlight the versatility and challenges of incorporating fluorine into organic molecules (Fuglseth et al., 2008).
NMR Studies in Biocatalysis
19F NMR has been used to study the Baeyer–Villiger oxidation of acetophenones, including fluorinated derivatives. This research is significant for understanding biocatalytic processes and developing methods to produce industrially relevant chemicals (Moonen et al., 2001).
Conformational Analysis
Studies on this compound have analyzed its conformations using experimental dipole moments and Kerr effect measurements. This research provides insights into the structural aspects of halogenated acetophenones (Mirarchi & Ritchie, 1984).
Photocleavage of DNA
Bromofluoroacetophenone derivatives, related to this compound, have been investigated for their ability to cleave DNA upon excitation. These studies are crucial for understanding and developing photonucleases for various applications (Wender & Jeon, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds, suggesting that its targets may vary depending on the specific context .
Mode of Action
2’-Chloro-4’-fluoroacetophenone can undergo condensation with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This suggests that the compound can act as a precursor in the synthesis of other bioactive molecules.
Biochemical Pathways
It has been used in the synthesis of s-(phenacyl)glutathiones , which are involved in the detoxification of xenobiotics in the body.
Pharmacokinetics
It is known to be a solid compound with a melting point of 47-50 °c .
Result of Action
Its role in the synthesis of other compounds suggests that its effects may be indirect and dependent on the specific context .
Action Environment
The action of 2’-Chloro-4’-fluoroacetophenone may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is a solid compound with a specific melting point . Additionally, its efficacy could be influenced by the presence of other reactants in the environment, given its role in synthesis reactions .
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEMGLVHVZRXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371411 | |
| Record name | 2'-CHLORO-4'-FLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-35-6 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-CHLORO-4'-FLUOROACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



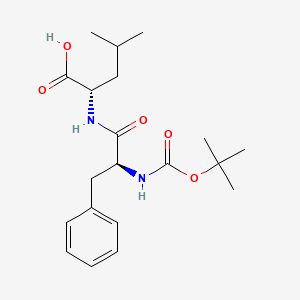
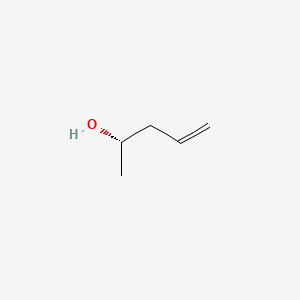

![4-[2-(4-Aminophenyl)ethynyl]aniline](/img/structure/B1630930.png)

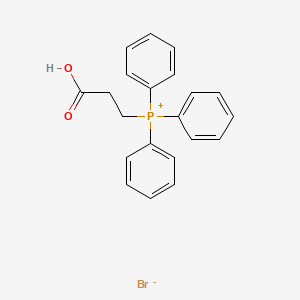
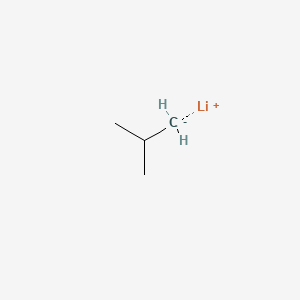


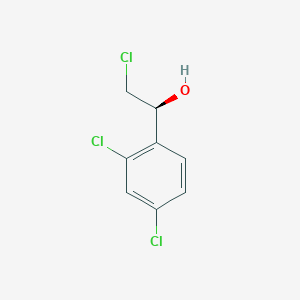
![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)
